

"Peptide 7" binding affinity and kinetics

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Compound of Interest

Compound Name: Peptide 7
Cat. No.: B1576982

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An in-depth analysis of the binding affinity and kinetics of molecules designated as "**Peptide 7**" reveals that this is not a single entity, but rather a placeholder name for various peptides across different research contexts. This guide provides a detailed technical overview of three distinct and well-characterized "**Peptide 7**" molecules: a PCNA-interacting peptide, a STUB1-binding peptide, and an RNA-binding peptide targeting the HIV-1 TAR element. Each section details the peptide's binding affinity and kinetics, the experimental protocols used for these measurements, and the relevant biological signaling pathways.

Section 1: PCNA-Interacting Peptide 7

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein in DNA replication and repair, making it a key therapeutic target in proliferative diseases like cancer. Peptides derived from the human p21 protein are known to bind to PCNA with high affinity. A specific bimanic-constrained macrocyclic version of a p21 analog is referred to as **Peptide 7**.

Binding Affinity and Kinetics of PCNA-Interacting Peptide 7

The binding affinity of **Peptide 7** and its derivatives for PCNA has been quantified using Surface Plasmon Resonance (SPR). The dissociation constants (KD) for several related

peptides are summarized in the table below. **Peptide 7** is notable as the highest affinity peptidomimetic reported to bind PCNA in this series.[1]

Peptide/Compound	Target	KD
Peptide 1 (p21 analog)	PCNA	102 nM
Peptide 2 (cysteine-modified)	PCNA	Significantly reduced affinity
Macrocyclic Peptides 3-6	PCNA	570 nM to 3.86 μ M
Peptide 7 (bimane-constrained)	PCNA	570 nM

X-ray crystallography has shown that **Peptide 7** adopts a classical 310-helical conformation upon binding to PCNA, which is believed to be crucial for its high-affinity interaction.[1]

Experimental Protocol: Surface Plasmon Resonance (SPR) for PCNA-Peptide Interaction

The following is a generalized protocol for determining the binding affinity of peptides to PCNA using SPR, based on common practices in the field.

Objective: To measure the binding kinetics and affinity (KD) of **Peptide 7** for PCNA.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- His-tagged PCNA
- Anti-His6 antibody
- **Peptide 7** and other peptides of interest
- SPR running buffer (e.g., HBS-EP+)

- Regeneration solution (e.g., Glycine-HCl, pH 2.5)

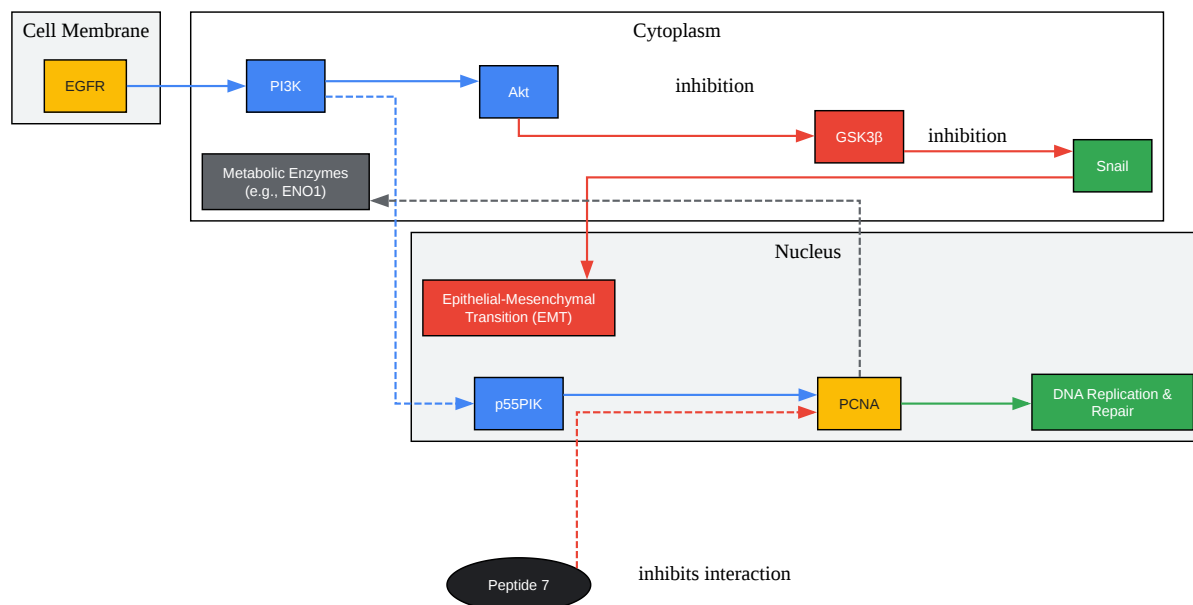
Procedure:

- Chip Preparation: An anti-His6 antibody is immobilized on the surface of the sensor chip.
- Ligand Capture: His-tagged PCNA is injected over the chip surface and is captured by the immobilized antibody.
- Analyte Injection: A series of concentrations of the peptide (analyte) are injected over the captured PCNA. The association and dissociation of the peptide are monitored in real-time by measuring changes in the refractive index at the sensor surface.
- Regeneration: The chip surface is regenerated between different analyte injections by washing with a low pH solution to remove the bound peptide and PCNA, preparing the surface for the next cycle.
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_{on}), dissociation rate constant (k_{off}), and the equilibrium dissociation constant ($K_D = k_{off}/k_{on}$).

PCNA Signaling Pathway

PCNA is a central hub for numerous cellular processes, and its interactions regulate key signaling pathways involved in cell cycle progression, DNA repair, and cancer development. The binding of peptides like **Peptide 7** can modulate these pathways.

Phosphorylation of PCNA at Tyr-211 has been shown to promote cancer progression through the ATM/Akt/GSK3 β /Snail signaling pathway, which is associated with the epithelial-mesenchymal transition (EMT).[2] Additionally, PCNA interacts with the p55PIK regulatory subunit of PI3K, directly influencing DNA synthesis and cell-cycle progression.[3] PCNA also acts as a scaffold for metabolic enzymes, linking cellular metabolism to signaling pathways.[4]



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Caption: PCNA signaling pathways influenced by interacting peptides.

Section 2: STUB1-Binding Peptide 7

STIP1 Homology and U-Box containing protein 1 (STUB1), also known as CHIP, is an E3 ubiquitin ligase that plays a crucial role in protein quality control by targeting misfolded proteins for degradation. It is also involved in regulating various signaling pathways. A specific macrocyclic peptide, designated **Peptide 7**, has been identified as a high-affinity binder to STUB1.

Binding Affinity and Kinetics of STUB1-Binding Peptide 7

The binding affinity of **Peptide 7** for STUB1 was determined using Isothermal Titration Calorimetry (ITC), which provides a complete thermodynamic profile of the interaction. **Peptide 7** is a close analog of another peptide (Peptide 1) and exhibits very high affinity.^{[5][6]}

Peptide/Compound	Target	KD
Peptide 1	STUB1	Sub-micromolar
Peptide 7	STUB1	2.3 nM
Peptide 20a	STUB1	5.1 nM

The high affinity of **Peptide 7** is attributed to specific interactions, with its C-terminal aspartic acid being particularly important for binding.^[5]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for STUB1-Peptide Interaction

The following is a generalized protocol for determining the binding affinity of peptides to STUB1 using ITC.

Objective: To measure the dissociation constant (KD) and thermodynamic parameters (ΔH , ΔS) of the **Peptide 7**-STUB1 interaction.

Materials:

- Isothermal Titration Calorimeter
- Purified STUB1 protein
- Synthetic **Peptide 7**
- ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

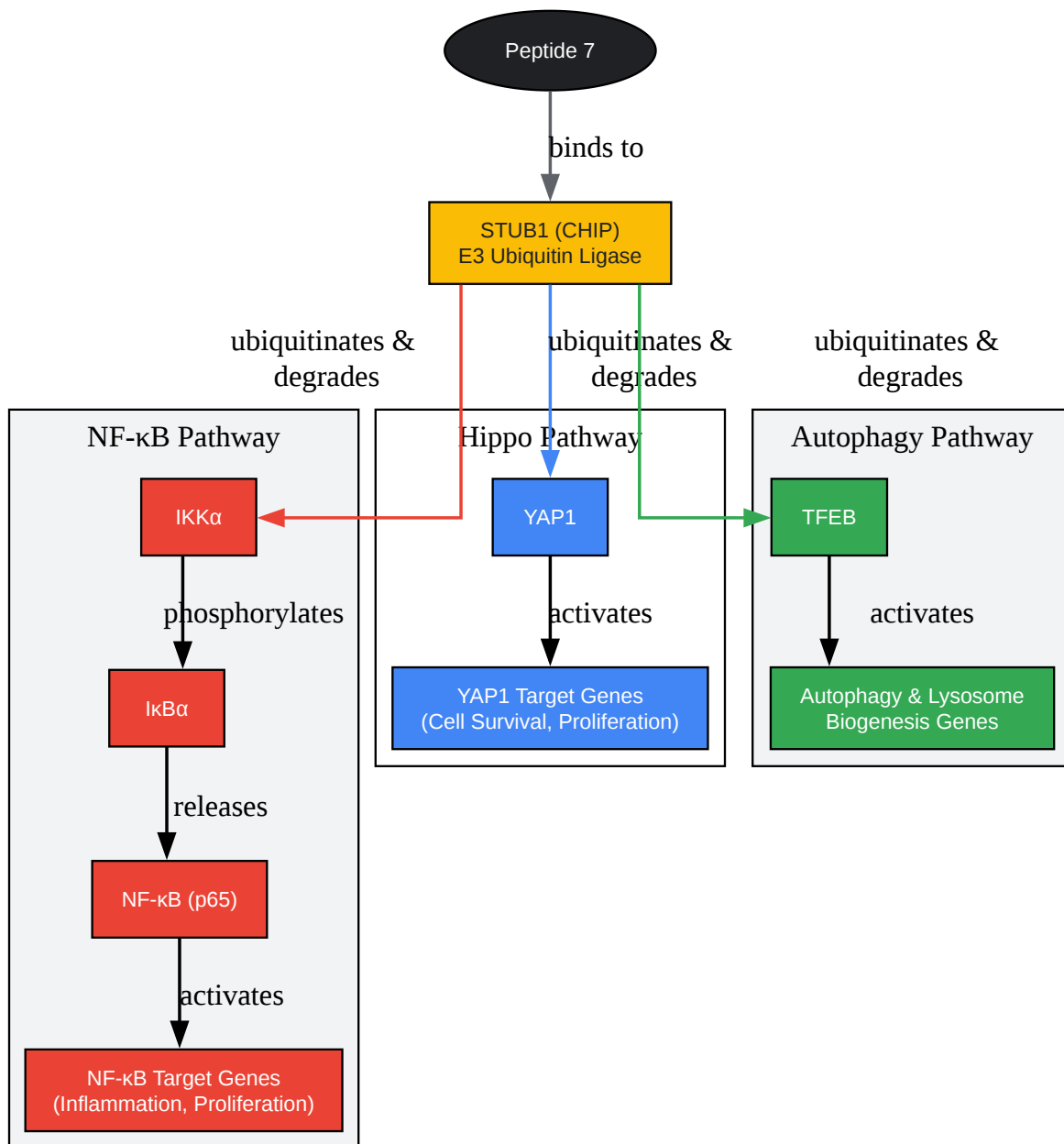
Procedure:

- **Sample Preparation:** STUB1 and **Peptide 7** are extensively dialyzed against the same ITC buffer to minimize buffer mismatch effects. The concentrations of both are accurately determined.
- **ITC Experiment Setup:** The sample cell of the calorimeter is filled with the STUB1 solution (e.g., 20 μM), and the injection syringe is loaded with the **Peptide 7** solution (e.g., 200 μM).
- **Titration:** A series of small injections of **Peptide 7** are made into the STUB1 solution. The heat change associated with each injection is measured.
- **Data Analysis:** The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of identical sites model) to determine the K_D , stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

STUB1 Signaling Pathway

STUB1 functions as a key regulator in several signaling pathways, primarily through its E3 ubiquitin ligase activity. It can influence cancer progression, inflammation, and cellular homeostasis.

STUB1 has been shown to inhibit the NF- κ B signaling pathway by promoting the ubiquitination and degradation of IKK α .^[7] It also acts as a tumor suppressor by ubiquitinating and destabilizing YAP1, a key component of the Hippo signaling pathway.^[8] Furthermore, STUB1 regulates the autophagy-lysosome pathway by targeting the transcription factor TFEB for degradation.^[9]



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Caption: STUB1's role in regulating key cellular signaling pathways.

Section 3: RNA-Binding Peptide 7 Targeting HIV-1

TAR

The trans-activation response (TAR) element is a highly structured RNA element found at the 5' end of all HIV-1 transcripts. It plays a crucial role in viral replication by binding to the viral protein Tat, which then recruits cellular factors to enhance transcriptional elongation. A macrocyclic peptide, designated **Peptide 7**, has been developed to bind to HIV-1 TAR RNA with high affinity.

Binding Affinity and Kinetics of HIV-1 TAR-Binding Peptide 7

The binding affinity of **Peptide 7** and related compounds for HIV-1 TAR RNA has been extensively studied, revealing exceptionally high affinities. A later-generation peptide, JB181, was designed based on the structure of earlier peptides and exhibits picomolar affinity.

Peptide/Compound	Target	KD
Peptide 7	HIV-TAR RNA	1 nM
JB181	HIV-TAR RNA	Low pM
Tat-ARM peptide	HIV-TAR RNA	Micromolar

The high affinity of these peptides is achieved through specific interactions with the bulge and loop regions of the TAR RNA structure.[\[10\]](#)[\[11\]](#) NMR studies have been instrumental in elucidating the structural basis of this high-affinity binding.[\[10\]](#)

Experimental Protocol: Fluorescence Polarization (FP) for RNA-Peptide Interaction

Fluorescence Polarization is a common method to quantify RNA-peptide interactions in solution.

Objective: To determine the dissociation constant (KD) for the binding of **Peptide 7** to HIV-1 TAR RNA.

Materials:

- Fluorometer with polarization filters
- Fluorescently labeled HIV-1 TAR RNA (e.g., with fluorescein)
- Synthetic **Peptide 7**
- Binding buffer (e.g., 10 mM potassium phosphate, 10 mM NaCl, pH 6.5)

Procedure:

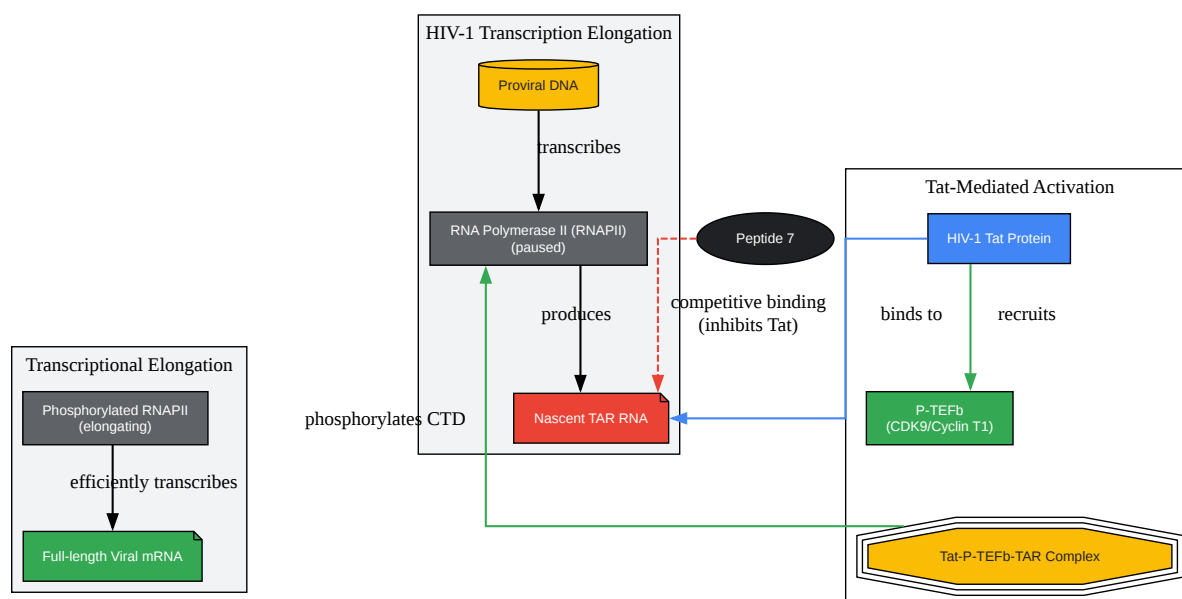
- **Assay Setup:** A fixed concentration of fluorescently labeled TAR RNA is placed in the wells of a microplate.
- **Peptide Titration:** A serial dilution of **Peptide 7** is added to the wells containing the labeled RNA.
- **Incubation:** The plate is incubated to allow the binding reaction to reach equilibrium.
- **Measurement:** The fluorescence polarization of each well is measured. When the small, fluorescently labeled RNA is free in solution, it tumbles rapidly, resulting in low polarization. Upon binding to the larger peptide, its tumbling slows down, leading to an increase in polarization.
- **Data Analysis:** The change in fluorescence polarization is plotted against the concentration of **Peptide 7**. The data is fitted to a sigmoidal dose-response curve to determine the KD.

HIV-1 TAR RNA Signaling and Viral Replication

The interaction between the HIV-1 Tat protein and the TAR RNA element is a critical step in the viral life cycle, leading to robust transcription of the viral genome. This process involves the recruitment of the positive transcription elongation factor b (P-TEFb), which consists of CDK9 and Cyclin T1.

The binding of Tat to TAR induces a conformational change in the RNA, facilitating the recruitment of P-TEFb. CDK9, a kinase, then phosphorylates the C-terminal domain of RNA Polymerase II, which overcomes transcriptional pausing and leads to efficient elongation of the

viral transcripts. Peptides that bind to TAR with high affinity, like **Peptide 7**, can competitively inhibit the binding of Tat, thereby blocking viral replication.[12][13][14]



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Caption: Workflow of HIV-1 transcription elongation via the Tat-TAR axis.

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